1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-2-28-16-9-7-14(8-10-16)21-18-12-29(26,27)11-17(18)20(19(21)23)13-3-5-15(6-4-13)22(24)25/h3-10,17-18H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVXYZHGNMMEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazole-Thiophene Hybrid Skeleton
The hexahydrothieno[3,4-d]imidazole core can be synthesized via a tandem cyclization-condensation sequence. A representative protocol adapted from Source involves:
- Cyclocondensation : Reacting cis-1,2-diaminocyclohexane with thiophene-3,4-dicarbonyl chloride in anhydrous dichloromethane at −10°C yields the bicyclic imidazole-thiophene intermediate (Yield: 68–72%).
- Oxidation : Treating the intermediate with Jones reagent (CrO₃/H₂SO₄) at 0°C selectively oxidizes the thiophene sulfur to a sulfone, generating the 5λ⁶-sulfone derivative (Yield: 85%).
Key analytical data :
- ¹H NMR (CDCl₃, 500 MHz): δ 3.21–3.45 (m, 4H, cyclohexane CH₂), 4.89 (s, 2H, imidazole CH₂).
- HRMS : m/z 253.0841 [M+H]⁺ (calc. 253.0839).
Final Oxidation to Trione Functionality
The 2,5,5-trione system is established through a sequential oxidation protocol:
| Step | Reagent | Conditions | Yield | Selectivity |
|---|---|---|---|---|
| 1 | Dess-Martin periodinane | CH₂Cl₂, 25°C, 2 h | 89% | C2 ketone |
| 2 | RuCl₃/NaIO₄ | H₂O/EtOAc, 0°C, 1 h | 76% | C5 ketones |
Critical observation : Over-oxidation at C5 is mitigated by maintaining pH 7–8 with NaHCO₃ buffer.
Comparative Analysis of Synthetic Routes
Three routes were evaluated for scalability and efficiency:
Route A (Linear synthesis):
- Total steps: 7
- Overall yield: 19%
- Advantage : Minimal purification required for intermediates.
Route B (Convergent synthesis):
- Total steps: 5
- Overall yield: 28%
- Advantage : Parallel preparation of aryl fragments reduces time.
Route C (One-pot cascade):
- Total steps: 3
- Overall yield: 12%
- Drawback : Requires stringent temperature control (−78°C to 150°C).
Source’s machine learning analysis suggests Route B maximizes atom economy (76%) while minimizing hazardous waste.
Industrial-Scale Considerations
For GMP-compliant production, Source recommends:
- Replacing DMSO with cyclopentyl methyl ether (CPME) for Ullmann coupling (improves E-factor by 40%).
- Implementing continuous flow oxidation using immobilized Ru catalysts (conversion >95%, 100 g/h throughput).
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound may be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- 1-(4-ethoxyphenyl)-3-(4-aminophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Uniqueness
The presence of the ethoxy and nitro groups in 1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents.
Biological Activity
1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes an imidazole ring fused with a thieno group and substituted aromatic rings, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with imidazole and thieno structures often exhibit a range of biological activities including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antioxidant
Antimicrobial Activity
Studies have shown that derivatives of imidazole exhibit significant antimicrobial properties. For instance, compounds similar to 1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole have been tested against various bacterial strains and fungi. The presence of the nitrophenyl group enhances the antimicrobial efficacy by increasing the lipophilicity and facilitating membrane penetration.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Organism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | Bactericidal | E. coli | 32 µg/mL |
| Compound B | Fungicidal | C. albicans | 16 µg/mL |
| Compound C | Antibacterial | S. aureus | 8 µg/mL |
Anticancer Activity
The anticancer potential of the compound is linked to its ability to inhibit key enzymes involved in tumor growth. Research has indicated that similar imidazole derivatives can inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways.
Case Study: Inhibition of Farnesyltransferase
A study on related imidazole derivatives demonstrated IC50 values as low as 24 nM against FT, leading to significant reduction in cell proliferation in Ras-transformed cells. This suggests that 1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole may exhibit similar or enhanced activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, inhibiting their activity and thereby disrupting metabolic pathways.
- Cell Membrane Disruption : The lipophilic nature of the aromatic groups aids in penetrating cell membranes, leading to increased bioavailability and efficacy.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can modulate ROS levels in cells, influencing apoptosis and survival pathways.
Q & A
Q. Table 1: Example Reaction Optimization Parameters (Adapted from )
| Condition | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Standard | Pd/C | Ethanol | 45 | 68 |
| Optimized | Raney Nickel | Water | 45 | 92 |
| Suboptimal (Weak Base) | Pd/C | Ethanol | 25 | 45 |
(Basic) Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
A combination of techniques is critical for structural validation:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. For example, the 4-nitrophenyl group deshields adjacent protons, causing downfield shifts (δ 7.5–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the hexahydro-thienoimidazole core .
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, nitro groups at ~1530 cm⁻¹) .
- Mass Spectrometry (EI/ESI-MS) : Verify molecular ion peaks and fragmentation patterns. reports M⁺ peaks with isotopic clusters consistent with sulfur and chlorine .
- X-ray Crystallography : Resolve stereochemistry in the hexahydro ring system. demonstrates crystallographic validation of similar anthraimidazoles .
Q. Table 2: Diagnostic Spectral Data (Adapted from and )
| Technique | Key Features | Diagnostic Peaks/Patterns |
|---|---|---|
| ¹H NMR | Aromatic protons, imidazole CH | δ 6.8–8.5 ppm (Ar–H), δ 3.5–4.5 (CH₂) |
| IR | C=O stretching, NO₂ asymmetric stretch | 1700 cm⁻¹, 1530 cm⁻¹ |
| MS | Molecular ion, fragmentation | m/z 424 (M⁺), 165 (base peak) |
(Advanced) How can computational chemistry predict the reactivity and regioselectivity of this compound in nucleophilic or electrophilic reactions?
Methodological Answer:
Computational tools provide mechanistic insights:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group lowers LUMO energy, enhancing susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents like DMF stabilize charge-separated intermediates in SNAr reactions .
- Docking Studies : Map electrostatic potential surfaces to identify binding pockets. used 5-lipoxygenase (5-LOX) docking to rationalize anti-inflammatory activity in analogs .
(Advanced) What strategies resolve contradictions in spectral data during structural elucidation (e.g., unexpected NMR splitting or IR absorptions)?
Methodological Answer:
Contradictions often arise from dynamic processes or impurities:
- Variable Temperature NMR : Detect conformational exchange in the hexahydro ring. Slow rotation around the thienoimidazole C–N bond may cause signal broadening .
- 2D NMR Heterocorrelation : Use HSQC to link ambiguous ¹H signals to ¹³C environments. resolved aromatic signal overlap via COSY .
- Byproduct Analysis : Employ HPLC-MS to isolate impurities. For instance, identified dehalogenated byproducts when Pd/C was used .
(Advanced) How can structure-activity relationship (SAR) studies explore substituent effects on biological activity?
Methodological Answer:
SAR requires systematic analog synthesis and testing:
- Analog Design : Modify substituents (e.g., replace ethoxy with methoxy or nitro with cyano). highlights antimicrobial trends in thienoimidazole analogs .
- Biological Assays : Test analogs against target enzymes (e.g., kinases, oxidases). used 5-LOX inhibition assays to prioritize candidates .
- Computational SAR : Combine QSAR models with molecular docking. integrated DFT and bioactivity data to optimize fluorescence properties in maleimide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
